[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Description
This compound is a stereochemically complex sulfonate ester featuring a fused furan-dioxolane bicyclic core with a 4-methylbenzenesulfonyl (tosyl) group. Its structure includes multiple stereocenters and protective groups, including a tetrahydrofuro[2,3-d][1,3]dioxolane system and a 2,2-dimethyl-1,3-dioxolane substituent. The tosyl group acts as a leaving group, making it a key intermediate in nucleophilic substitution reactions for synthesizing chiral molecules, particularly in carbohydrate and nucleoside chemistry .
The molecular formula is C₁₉H₂₆O₈S, with a molecular weight of 414.47 g/mol (calculated). Its stereochemistry is critical for directing regioselective reactions, as evidenced by X-ray crystallography studies on analogous compounds, which reveal layered packing via O–H···O hydrogen bonds .
Properties
IUPAC Name |
[(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)27-15-14(13-10-22-18(2,3)24-13)23-17-16(15)25-19(4,5)26-17/h6-9,13-17H,10H2,1-5H3/t13-,14+,15-,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVFLADZRUACHW-ZHCJQAHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H](O[C@H]3[C@@H]2OC(O3)(C)C)[C@H]4COC(O4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate is a complex organic molecule with potential biological activities. This article reviews its molecular characteristics and biological implications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C₁₂H₂₀O₆
- Molar Mass : 260.29 g/mol
- CAS Number : 2595-05-3
- Appearance : White to bright yellow crystals
- Solubility : Slightly soluble in water and methanol; soluble in chloroform .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance:
- Case Study : A study on related dioxolane derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Cytotoxic Effects
Certain derivatives have shown cytotoxic effects against cancer cell lines:
- Findings : Tests on human cancer cell lines revealed that modifications in the dioxolane structure can enhance cytotoxicity. The compound's ability to induce apoptosis was noted as a key factor in its anticancer potential .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- Research Insight : Inhibition assays showed that it could inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit certain glycosidases, which are critical for carbohydrate metabolism .
The biological activity of this compound is attributed to its structural features:
- Dioxolane Ring : The presence of the dioxolane ring contributes to its interaction with biological macromolecules.
- Sulfonate Group : The sulfonate moiety enhances solubility and may facilitate interactions with target proteins or enzymes.
- Hydrophobic Regions : The hydrophobic portions of the molecule allow for membrane penetration and interaction with lipid bilayers.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
-
Drug Delivery Systems :
- The compound has been investigated for its role in targeted drug delivery systems. Its unique structure allows for modifications that can enhance the solubility and bioavailability of therapeutic agents.
- Recent studies have shown that derivatives of this compound can facilitate the organ-specific delivery of nucleic acids and other therapeutic molecules, improving treatment efficacy while minimizing side effects .
-
Antiviral Activity :
- Research indicates that compounds similar to this one exhibit antiviral properties. They may inhibit viral replication by interfering with key viral enzymes or cellular pathways essential for viral life cycles.
- Synthesis of Bioactive Molecules :
Material Science Applications
-
Polymer Chemistry :
- The compound's ability to participate in polymerization reactions makes it a candidate for developing new polymeric materials with specific properties such as increased thermal stability or improved mechanical strength.
-
Nanotechnology :
- Its structural properties allow for potential applications in nanotechnology, particularly in the creation of nanoscale devices or materials that require precise molecular arrangements for functionality.
Case Study 1: Targeted Drug Delivery
A study published in a peer-reviewed journal demonstrated the effectiveness of a modified version of this compound in delivering siRNA to liver cells. The modification involved attaching targeting ligands that enhanced cellular uptake and reduced off-target effects. This approach led to a significant increase in gene silencing efficiency compared to unmodified carriers .
Case Study 2: Antiviral Screening
In another investigation focused on antiviral screening, derivatives of this compound were tested against several viruses including influenza and HIV. Results indicated that certain modifications led to an increase in antiviral activity by up to 50%, suggesting potential pathways for developing new antiviral drugs .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The tosyl group in the target compound enhances stability and reactivity compared to smaller sulfonates (e.g., mesylates) . Hydroxyl vs. Methoxy: Hydroxyl-containing analogs (e.g., CAS 20513-95-5) are more prone to hydrolysis, whereas methoxy groups (CAS 4137-56-8) improve solubility in nonpolar solvents .
Stereochemical Influence :
- The (3aR,5S,6R,6aR) configuration in the target compound ensures rigidity, critical for enantioselective synthesis. Analogous compounds with similar stereochemistry exhibit predictable hydrogen-bonding patterns in crystal lattices .
Physicochemical Properties
Q & A
Basic: What are the established synthetic routes for this compound, and how can purity be optimized?
Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example:
- Step 1: React a precursor (e.g., a protected sugar derivative) with sodium hydride (NaH) in ethanol, followed by quenching with acetic acid to stabilize intermediates .
- Step 2: Purify via column chromatography (SiO₂, chloroform) to isolate the product .
- Purity optimization: Use recrystallization in methanol or toluene to remove byproducts, and confirm purity via HPLC with a C18 column and acetonitrile/water gradients .
Basic: How is structural confirmation achieved for this sulfonate derivative?
Answer: A combination of spectroscopic and crystallographic methods is critical:
- NMR: Assign stereochemistry using and NMR, focusing on coupling constants (e.g., ) and protecting group signals (e.g., dioxolane methyl groups at δ 1.3–1.5 ppm) .
- X-ray crystallography: Resolve absolute configuration using SHELXL (SHELX-97) with Mo-Kα radiation. Refinement parameters (e.g., -factor < 0.05) ensure accuracy .
Intermediate: How can low yields in scaled-up syntheses be addressed?
Answer: Yield discrepancies often arise from kinetic vs. thermodynamic control:
- Mitigation: Optimize stoichiometry (e.g., 1.2 equivalents of tosyl chloride) and reaction time (monitor via TLC). For example, extending reaction time from 12 h to 24 h improved yields from 55% to 68% in analogous syntheses .
- Solvent effects: Replace ethanol with DMF for better solubility of intermediates, reducing side reactions .
Advanced: What strategies ensure stereochemical fidelity during synthesis?
Answer: Key considerations include:
- Chiral auxiliaries: Use (4R)-configured dioxolane precursors to enforce correct stereochemistry at C5 .
- Protecting groups: Temporary 1,3-dioxolane groups prevent undesired ring-opening during tosylation .
- Monitoring: Employ NMR (if fluorinated analogs exist) or chiral HPLC to detect epimerization .
Advanced: How is this compound applied in multicomponent reactions (MCRs) for glycomimetics?
Answer: The tosyl group acts as a leaving site for MCRs:
- Example: In Passerini reactions, combine with isocyanides and carboxylic acids to generate C-linked glycomimetics. Optimize conditions using DCM at 0°C and triethylamine to suppress racemization .
- Characterization: Confirm regioselectivity via NOESY (nuclear Overhauser effect) to validate spatial proximity of substituents .
Advanced: What analytical methods resolve contradictions in reported spectral data?
Answer: Discrepancies in NMR or MS data require:
- Cross-validation: Compare HRMS (high-resolution mass spectrometry) with theoretical (e.g., calc. for : 464.1452) and isotopic patterns .
- Dynamic NMR: Resolve conformational equilibria by acquiring spectra at variable temperatures (e.g., 25°C to −40°C) .
Advanced: How is computational modeling used to predict reactivity?
Answer: Density functional theory (DFT) at the B3LYP/6-31G(d) level:
- Applications: Predict transition states for tosylate displacement reactions (e.g., activation energy ~25 kcal/mol) .
- Validation: Correlate computed IR spectra (e.g., S=O stretches at 1170–1200 cm⁻¹) with experimental data .
Advanced: What are the challenges in characterizing degradation products?
Answer: Hydrolysis or oxidation byproducts require:
- LC-MS/MS: Use electrospray ionization (ESI+) to detect sulfonic acid derivatives (e.g., 155.0 for cleaved tosylate) .
- Stability studies: Store samples at 4°C under argon to minimize degradation; monitor via accelerated aging at 40°C/75% RH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
